molecular formula C10H16Cl2O2 B094701 Sebacoyl chloride CAS No. 111-19-3

Sebacoyl chloride

Cat. No. B094701
CAS RN: 111-19-3
M. Wt: 239.14 g/mol
InChI Key: WMPOZLHMGVKUEJ-UHFFFAOYSA-N
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Description

Sebacoyl chloride is a compound that has been utilized in various chemical syntheses and applications. It is a dicarboxylic acid chloride that serves as a monomer or cross-linking agent in the production of polyesters and polythioesters, as well as in the formation of coordination polymers with metals like iron . Its reactivity with different functional groups, such as hydroxyl, amine, and thiol groups, makes it a versatile reagent in polymer chemistry.

Synthesis Analysis

Sebacoyl chloride has been employed in the synthesis of cross-linked copolyesters containing kraft lignin, where it acts as a co-monomer alongside terephthaloyl chloride and polyethylene glycol (PEG) . The synthesis process involves bulk polymerization, and the resulting thermosets' properties are influenced by factors such as the COCl/OH ratio, the percentage of kraft lignin, and the molecular weight of PEG used . Additionally, sebacoyl chloride has been used in the synthesis of linear unsaturated oligo-anhydrides, which are then reacted with PEG to produce di- and tri-block copolymers .

Molecular Structure Analysis

The molecular structure of sebacoyl chloride-derived compounds has been characterized using various spectroscopic techniques. For instance, the structure of aliphatic-aromatic polythioesters synthesized from sebacoyl chloride was determined through elemental analysis, infrared spectra, and X-ray analysis . Similarly, the chemical structures of novel compounds derived from sebacoyl isothiocyanate, a related compound, were confirmed by spectroscopic analyses .

Chemical Reactions Analysis

Sebacoyl chloride reacts with different functional groups to form various chemical structures. It has been used to prepare a series of N,N-bis(substituted-alkyl-2-thioureido)alkyl carboxylic acid or ester derivatives by reacting with NH4SCN and amino acid or their ester hydrochlorides . The kinetics of its polycondensation with α,ω-alkane dioles have been described by a second-order law, with the rate constants being independent of the chain length of the dioles .

Physical and Chemical Properties Analysis

The physical and chemical properties of sebacoyl chloride-derived materials have been extensively studied. For example, the thermal properties of copolyesters containing sebacoyl chloride were investigated, revealing the influence of lignin content and PEG molecular weight on the materials' thermal stability . The thermal decomposition kinetics of an Iron (II) coordination polymer of sebacoyl bis(isonicotinoylhydrazone) were analyzed, showing that the decomposition occurs in multiple stages, with the loss of water molecules followed by the breakdown of the chelating ligand . The quality of polythioesters synthesized from sebacoyl chloride was estimated based on their reduced viscosity and yield, and their thermal, mechanical, electrical, and chemical properties were determined .

Scientific Research Applications

  • Synthesis of Cross-Linked Copolyesters

    Sebacoyl chloride was used in the synthesis of cross-linked copolyesters containing kraft lignin, along with terephthaloyl chloride. This process involved bulk polymerization, using polyethylene glycol as a co-monomer and solvent for lignin. The study explored the effects of different variables on yield and thermal properties of these thermosets (Guo & Gandini, 1991).

  • Synthesis of N,N'-bis(salicyloyl)sebacic Acid Dihydrazide

    This compound was synthesized using sebacoyl chloride and salicylic hydrazide, or salicylic chloride and sebacic dihydrazide. The study detailed optimal reaction conditions and achieved a yield of 80% under certain conditions (Qing-jiao, 2009).

  • Study on Hydrolysis in Interphase Polycondensation

    Research on the hydrolysis of dicarboxylic acid chlorides, including sebacoyl chloride, under conditions of interphase polycondensation, was conducted. This study revealed that the rate of hydrolysis of sebacoyl chloride increased with temperature and alkali concentration (Korshak et al., 1962).

  • Development of Anti-HIV Compounds

    Sebacoyl chloride was used in the preparation of N,N-bis(substituted-alkyl-2-thioureido)alkyl carboxylic acid or ester derivatives, which were tested for their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells (Al-Masoudi et al., 2010).

  • Formation of Dye-Containing Polymers

    Sebacoyl chloride was reacted with commercially available dyes to form polymers through interfacial polycondensation. The polymers created were capable of absorbing visible light in solution (Shiba et al., 1973).

  • Macrocyclic Polyesters Synthesis

    In a study on macrocyclic polyesters, sebacoyl chloride was polycondensed with various diols, including 2-stanna-1,3-dioxepane, to produce macrocyclic polyesters as the main reaction products (Kricheldorf et al., 1999).

  • Application in Metal Ion Removal

    Modified chitosan hydrogel, synthesized from sebacoyl chloride, displayed remarkable adsorption capabilities for metal ions like Hg2+, Ni2+, and Co2+ from aqueous solutions, showing potential for environmental applications (Kandile & Mohamed, 2019).

  • Biodegradable Copolyesters Synthesis

    Sebacoyl chloride was used for the synthesis of a new class of biodegradable copolyesters, demonstrating its utility in the development of environmentally friendly materials (Kricheldorf & Gomourachvili, 1997).

Safety And Hazards

Sebacoyl chloride is considered hazardous. It is corrosive to metals, harmful if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Sebacoyl chloride .

Future Directions

Sebacoyl chloride can be used as a lipophilic monomer for the formation of polyamide microcapsules by an interfacial polycondensation reaction . It can also be utilized in the synthesis of modified chitosan nanoparticle hydrogels with high absorption capacity and high swelling ratio for the removal of metal ions from an aqueous solution . Furthermore, it can be used in the preparation of sebacic biscyclocarbonate, which can be used in the synthesis of biobased nonisocyanate polyurethanes .

properties

IUPAC Name

decanedioyl dichloride
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InChI

InChI=1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WMPOZLHMGVKUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)Cl)CCCC(=O)Cl
Source PubChem
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Molecular Formula

C10H16Cl2O2
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DSSTOX Substance ID

DTXSID3059397
Record name Decanedioyl dichloride
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Molecular Weight

239.14 g/mol
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Physical Description

Colorless liquid with an irritating odor; [Alfa Aesar MSDS]
Record name Sebacoyl chloride
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Product Name

Sebacoyl chloride

CAS RN

111-19-3
Record name Sebacoyl chloride
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Record name Decanedioyl dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,150
Citations
IH El Azab, N AA Elkanzi - Current Organic Synthesis, 2017 - ingentaconnect.com
… Results: Sebacoyl chloride and decanedihydrazide dihydrochloride are utilized as versatile … Conclusion: Sebacoyl chloride, decanedihydrazide dihydrochloride and N-nucleophiles are …
Number of citations: 11 www.ingentaconnect.com
FM AGWOM, CE OKAFOR, NA OCHEKPE… - GSJ, 2022 - researchgate.net
… In this work, dihydroartemisinin (a reduced form of artemisinin) was used to prepare three (3) semisynthetic derivatives with sebacoyl chloride, maleic and phthalic anhydrides via the …
Number of citations: 0 www.researchgate.net
MH Zaboon, HS Al-Lami, DMH Al-Mudhaffar - Basrah Journal of Science, 2019 - basjsci.net
… prepared by condensation polymerization with sebacoyl chloride in very good yields ranging … (400, 10000, 20000) g/mole with sebacoyl chloride was also studied by determining of their …
Number of citations: 3 www.basjsci.net
MH Yakoob, HS Al-Lami - researchgate.net
… sebacoyl chloride polymer was prepared by condensation polymerization of sebacoyl chloride … by condensation poly(ethylene glycol)-sebacoyl chloride polymer with slightly excess of …
Number of citations: 0 www.researchgate.net
F Najafi, MN Sarbolouki - Biomaterials, 2003 - Elsevier
… oligo-anhydrides containing terminal acylchloride groups have been synthesized by polycondensation of fumaric or sebacic acid with either fumaryl chloride or sebacoyl chloride. …
Number of citations: 89 www.sciencedirect.com
A Jannesari, S Ghaffarian, M Abdouss… - Iranian Polymer …, 2004 - vpmwwde.sid.ir
… The synthesized monomers were individually incorporated into a polycondensation reaction at high temperature with sebacoyl chloride with a non-equimolar ratio of starting materials (…
Number of citations: 3 vpmwwde.sid.ir
HR Kricheldorf, K Bornhorst, G Schwarz - Macromolecules, 2007 - ACS Publications
… 5,5‘,6,6‘-Tetrahydroxy-3,3,3‘,3‘-tetramethylspirobisindane (TTSBI) was polycondensed with 2 equiv of sebacoyl chloride or 1,6-hexanediol bischloroformiate. Although the monomer …
Number of citations: 19 pubs.acs.org
KE Gonsalves, MD Rausch - Journal of Polymer Science Part A …, 1988 - Wiley Online Library
In the present study, it was of interest to determine the relative reactivities of hexamethylenediamine and 1, l'-bis (P-aminoethy1) ferrocene (1) vis-a-vis sebacoyl chloride. Monomer 1 …
Number of citations: 12 onlinelibrary.wiley.com
N Rosa, GV Martins, MMSM Bastos… - Journal of …, 2015 - Taylor & Francis
Microcapsules produced by interfacial polycondensation of p-phenylenediamine (PPD) and sebacoyl chloride (SC) were studied. The products were characterized in terms of …
Number of citations: 9 www.tandfonline.com
HA Lecomte, JJ Liggat… - Journal of Polymer Science …, 2006 - Wiley Online Library
… Sebacoyl chloride (4.302 g, 17.99 mmol) was introduced into the dropping funnel, and the … Addition of the sebacoyl chloride was then performed over 10–15 min, at room temperature …
Number of citations: 14 onlinelibrary.wiley.com

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